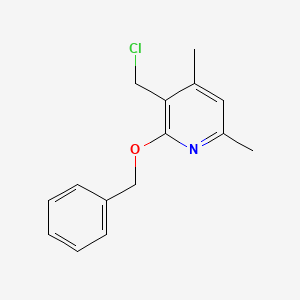

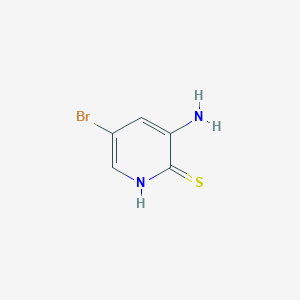

![molecular formula C6H5BrN4 B1526617 6-溴吡咯并[2,1-f][1,2,4]三嗪-4-胺 CAS No. 937047-06-8](/img/structure/B1526617.png)

6-溴吡咯并[2,1-f][1,2,4]三嗪-4-胺

描述

6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine is a chemical compound used in the preparation of N-Heterocyclic compounds for pharmaceutical use . It is an integral part of several kinase inhibitors and nucleoside drugs .

Synthesis Analysis

The synthesis of 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine involves a one-pot cascade sequence for direct cyanation of pyrrole. Amination and cyclization with formamidine acetate complete the synthesis . The yield of triazine was doubled from 31% to 59%, and the synthetic step count was reduced from 4 to 2 .Molecular Structure Analysis

The molecular formula of 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine is C6H5BrN4 . It has an average mass of 213.035 Da and a monoisotopic mass of 211.969757 Da .Chemical Reactions Analysis

The chemical reactions involving 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine are typically associated with its use in the synthesis of other compounds. For instance, it is used in the preparation of N-Heterocyclic compounds for pharmaceutical use .Physical And Chemical Properties Analysis

6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine appears as a white or almost white powder .作用机制

Target of Action

The primary targets of 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine are kinases . Kinases are enzymes that play a crucial role in the regulation of many cellular processes, including cell growth, metabolism, and differentiation .

Mode of Action

6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine interacts with its targets by inhibiting the activity of kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the cellular processes they regulate .

Biochemical Pathways

The inhibition of kinases by 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine affects multiple biochemical pathways. These include pathways involved in cell growth and differentiation, which can lead to the suppression of cancer cell proliferation .

Pharmacokinetics

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .

Result of Action

The result of the action of 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine is the disruption of normal cellular processes regulated by kinases. This can lead to the suppression of cancer cell proliferation, making the compound a potential candidate for cancer therapy .

Action Environment

The action, efficacy, and stability of 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine can be influenced by various environmental factors. For instance, exposure to light and moisture may affect its stability, which is why it is recommended to store the compound in a dark, dry place . Furthermore, the compound’s efficacy may be influenced by factors such as the specific type of cancer cells it is used against and the presence of other compounds or drugs in the system.

实验室实验的优点和局限性

6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine has several advantages for use in laboratory experiments. It is a relatively stable compound and is easily synthesized in a two-step process. Additionally, it is a valuable tool for studies that explore the biological activities of its derivatives and analogs. However, 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine also has some limitations for use in laboratory experiments. It is a relatively expensive compound and its synthesis can be time-consuming. Additionally, it can be toxic and can cause irritation to the skin and eyes.

未来方向

The potential future applications of 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine are numerous. It could be used in the development of new drugs for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Additionally, it could be used in the development of new drugs for the treatment of inflammation, pain, and other diseases. Furthermore, 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine could be used in the development of new compounds for use in imaging and diagnostics. Finally, it could be used in the

科学研究应用

癌症治疗:激酶抑制

吡咯并[2,1-f][1,2,4]三嗪骨架是癌症治疗中激酶抑制剂开发的关键组成部分。 激酶抑制剂靶向癌症细胞中失调的特定蛋白质或酶,与传统的化疗相比,它提供了一种更靶向的治疗方法 。该化合物已在治疗各种癌症方面显示出前景,通过抑制激酶的活性,激酶是细胞信号传导和增殖中起关键作用的酶。

抗病毒药物:瑞德西韦

该化合物最显着的应用之一是它作为抗病毒药物瑞德西韦母体结构的成分 。瑞德西韦因其对多种RNA病毒(包括SARS/MERS-CoV)的有效性而得到认可,并被批准用于严重COVID-19症状的紧急治疗。该化合物干扰病毒复制过程的能力使其成为抗病毒治疗中的宝贵工具。

抗肿瘤药物:布立凡尼布艾拉宁酸酯

布立凡尼布艾拉宁酸酯是一种抗肿瘤药物,于2011年获得美国FDA批准,含有吡咯并[2,1-f][1,2,4]三嗪部分 。它作为一种血管生成抑制剂,阻止肿瘤生长和转移所需的血管新生。这种应用突出了该化合物在减缓或阻止癌症进展方面的潜力。

EGFR抑制剂:BMS-690514和BMS-599626

该化合物也是BMS-690514和BMS-599626等药物中的活性结构基序,这些药物是目前处于临床II期阶段的EGFR抑制剂 。这些药物靶向表皮生长因子受体(EGFR),EGFR在各种癌症中通常过表达,导致细胞不受控制的生长。

刺猬信号通路抑制剂

刺猬(Hh)信号通路在胚胎发育过程中对细胞分化和组织模式形成至关重要。该通路的异常激活会导致癌症。 吡咯并[2,1-f][1,2,4]三嗪-4-胺衍生物已被研究为该通路的抑制剂,为治疗与之相关的癌症提供了一种潜在的治疗策略 。

治疗埃博拉和其他新出现的病毒

研究表明,吡咯并[2,1-f][1,2,4]三嗪-4-胺的类似物在治疗埃博拉和其他新出现的病毒方面可能是有效的。 这些化合物干扰病毒的生命周期,提供了一种对抗治疗选择有限的感染的方法 。

抗诺如病毒活性

最近的报道揭示了4-氨基吡咯并[2,1-f][1,2,4]三嗪C-核苷的抗诺如病毒活性。 这些衍生物能够抑制鼠诺如病毒和人诺如病毒的RNA依赖性RNA聚合酶(RdRp),这对于病毒复制至关重要 。这种应用可能会导致针对诺如病毒的新治疗方法,诺如病毒是全球胃肠炎的主要原因。

合成致死方法

合成致死是指当两个基因突变同时发生时导致细胞死亡,而每个突变单独发生时则可以存活。 吡咯并[2,1-f][1,2,4]三嗪-4-胺衍生物正在探索其在癌症细胞中诱导合成致死的潜力,特别是在具有特定遗传脆弱性的细胞中 。

安全和危害

属性

IUPAC Name |

6-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN4/c7-4-1-5-6(8)9-3-10-11(5)2-4/h1-3H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYYPBKFBMYMOGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=NN2C=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanol, 2-[(3-bromo-2-pyridinyl)methylamino]-](/img/structure/B1526540.png)

![2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline](/img/structure/B1526548.png)

![(2-Methoxyethyl)(methyl)[(oxiran-2-yl)methyl]amine](/img/structure/B1526551.png)

![N-[1-(morpholin-4-yl)propan-2-yl]pyrimidin-4-amine](/img/structure/B1526552.png)

![Tert-butyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1526554.png)

![1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene](/img/structure/B1526556.png)